Cesium trichloroacetate

Description

Historical Trajectories of Cesium Trichloroacetate (B1195264) Investigations

Early investigations into cesium trichloroacetate were notably centered on its application in biochemical separations. In the late 1970s, researchers proposed the use of aqueous solutions of this compound for equilibrium density gradient centrifugation to isolate nucleic acids and proteins. google.com This method showed promise for separating various types of DNA and RNA. google.comnih.gov Specifically, studies demonstrated the potential for resolving single- and double-stranded RNAs in buoyant this compound solutions. nih.govacs.orgmicrobiologyresearch.org The technique was also explored for its ability to band different forms of DNA without causing precipitation. google.com

However, several limitations hindered the widespread adoption of this compound for these purposes. A significant drawback was its strong absorption in the same ultraviolet spectrum region as nucleic acids, which interfered with conventional detection methods. google.com Furthermore, the compound was found to be unstable in aqueous solutions, slowly hydrolyzing to produce chloroform (B151607) and hydrochloric acid, leading to pH fluctuations and preventing its long-term storage in solution form. google.com Reports of its potential to explode unexpectedly in its dry state also raised safety concerns. google.com

Beyond its use in biochemistry, early research also touched upon its thermal decomposition properties. A 1987 review highlighted the study of the thermal decomposition of various metal halogencarboxylates, including this compound, as part of a broader effort to understand the mechanisms of thermolysis for these compounds. osti.gov

Contemporary Relevance of this compound in Chemical Sciences

In more recent times, the focus of this compound research has shifted towards its role in organic synthesis and catalysis. It has emerged as a valuable reagent and additive in a variety of chemical transformations.

One of the key modern applications of this compound is as a precursor for the in-situ generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate in organic chemistry. wikipedia.orgpearson.comegyankosh.ac.in The thermal decomposition of sodium trichloroacetate is a known method for producing dichlorocarbene, and by extension, this compound can be utilized in a similar fashion. pearson.comegyankosh.ac.innih.gov Dichlorocarbene is a versatile species that can participate in cycloaddition reactions with alkenes to form geminal dichlorocyclopropanes, which are useful synthetic intermediates. wikipedia.org

Furthermore, this compound has been identified as a crucial additive in various transition metal-catalyzed reactions. For instance, its inclusion has been found to be important in iridium-catalyzed C-H bond functionalization reactions. nih.gov It has also been used in the synthesis of polyethylene (B3416737) glycol monoesters where cesium heteropoly acids act as heterogeneous catalysts. researchgate.net These applications underscore its utility in facilitating complex bond formations and constructing intricate molecular architectures. nih.govevitachem.com

Paradigms and Orientations in this compound Scholarly Inquiry

The scholarly inquiry into this compound has evolved from its initial exploration as a tool for biochemical separations to its current status as a specialized reagent in synthetic organic chemistry. The early research paradigm was driven by the need for effective methods to isolate and analyze biological macromolecules. google.comnih.govacs.org This phase of research meticulously documented its properties in aqueous solutions and its interactions with nucleic acids. google.comnih.govmicrobiologyresearch.org

The contemporary research paradigm is characterized by a focus on its chemical reactivity and its application in facilitating challenging organic transformations. wikipedia.orgnih.gov Current studies often involve detailed mechanistic investigations into how this compound participates in catalytic cycles and influences reaction outcomes. nih.gov The compound is frequently employed in the context of developing novel synthetic methodologies, particularly those involving C-H activation and the generation of reactive intermediates. nih.gov This shift reflects a broader trend in chemical sciences towards the development of more efficient and selective synthetic methods.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂Cl₃CsO₂ | nih.gov |

| Molecular Weight | 295.28 g/mol | nih.gov |

| IUPAC Name | cesium;2,2,2-trichloroacetate | nih.gov |

| InChI | InChI=1S/C2HCl3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | nih.gov |

| InChIKey | UENNGPNWLNXHDS-UHFFFAOYSA-M | nih.gov |

| SMILES | C(=O)(C(Cl)(Cl)Cl)[O-].[Cs+] | nih.gov |

Historical Applications of this compound

| Application | Description | Key Findings/Limitations |

| Equilibrium Density Gradient Centrifugation | Used in aqueous solutions to separate nucleic acids (DNA, RNA) and proteins. google.com | Capable of banding various DNAs and RNAs. google.comnih.gov However, it absorbs UV light similarly to nucleic acids, is unstable in water, and can be explosive when dry. google.com |

| Biochemical Separations | Employed for the resolution of single- and double-stranded RNAs. nih.govacs.orgmicrobiologyresearch.org | Demonstrated effectiveness in separating different RNA forms. nih.govacs.org |

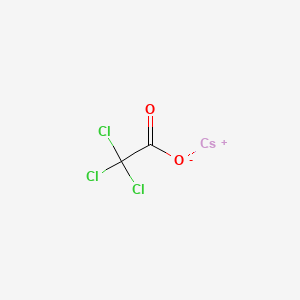

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

56510-51-1 |

|---|---|

Molecular Formula |

C2Cl3CsO2 |

Molecular Weight |

295.28 g/mol |

IUPAC Name |

cesium;2,2,2-trichloroacetate |

InChI |

InChI=1S/C2HCl3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

InChI Key |

UENNGPNWLNXHDS-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].[Cs+] |

Origin of Product |

United States |

Synthetic Methodologies for Cesium Trichloroacetate and Analogues

Established Preparation Routes for Cesium Carboxylates

Conventional methods for preparing simple inorganic and organic salts are widely applicable to cesium carboxylates, including cesium trichloroacetate (B1195264). These routes are valued for their reliability and straightforward execution.

Direct precipitation is a foundational technique for the synthesis of insoluble or sparingly soluble salts. mdpi.com This method relies on the principle of exceeding the solubility product of the desired salt in a given solvent, causing it to separate from the solution as a solid. The synthesis of cesium salts via precipitation can be achieved by reacting an aqueous solution of a soluble cesium compound, such as cesium chloride (CsCl) or cesium carbonate (Cs₂CO₃), with a solution containing the desired anion. mdpi.com The resulting cesium salt precipitates if its solubility in the reaction medium is low.

For cesium carboxylates, which often exhibit moderate to high solubility in water, precipitation can be induced by altering the solvent system. For instance, the addition of a less polar organic solvent in which the cesium carboxylate is insoluble can effectively cause its precipitation from an aqueous solution. The efficiency of this technique is governed by the relative solubilities of the reactants and the product, as illustrated by the varying solubilities of common cesium salts in different solvents.

| Cesium Compound | Formula | Solvent | Solubility (g/L at 25°C) |

|---|---|---|---|

| Cesium Chloride | CsCl | Water | ~1865 |

| Cesium Chloride | CsCl | Methanol | 31.7 |

| Cesium Chloride | CsCl | Ethanol | 7.6 |

| Cesium Carbonate | Cs₂CO₃ | Water | ~2605 (at 15°C) |

| Cesium Carbonate | Cs₂CO₃ | Ethanol | 110 |

| Cesium Acetate (B1210297) | CH₃COOCs | Water | Very High (~9450 at -2.5°C) |

Data compiled from multiple sources. wikipedia.orgwikipedia.orgwikipedia.org

One of the most direct and common methods for preparing salts is through an acid-base neutralization reaction. opentextbc.ca For cesium trichloroacetate, this involves reacting trichloroacetic acid (CCl₃COOH) with a suitable cesium base, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃). vizagchemical.comgoogle.com The reaction is a classic proton transfer, where the acidic proton of the carboxylic acid is transferred to the base, forming water and the corresponding cesium salt. youtube.com

The general reactions are as follows:

With Cesium Hydroxide: CCl₃COOH + CsOH → CCl₃COOCs + H₂O

With Cesium Carbonate: 2 CCl₃COOH + Cs₂CO₃ → 2 CCl₃COOCs + H₂O + CO₂

This method is highly effective for producing pure salts, as the byproducts (water and, in the case of carbonate, carbon dioxide) are easily removed. A patent describing the synthesis of the analogous cesium dichloroacetate (B87207) specifies a method where dichloroacetic acid is added to a cesium hydroxide solution while mixing, with the pH carefully monitored and adjusted to 7 to ensure complete neutralization. google.com This same principle is directly applicable to the synthesis of this compound.

| Carboxylic Acid | Cesium Base | Resulting Cesium Salt |

|---|---|---|

| Trichloroacetic Acid | Cesium Hydroxide | This compound |

| Trifluoroacetic Acid | Cesium Carbonate | Cesium Trifluoroacetate (B77799) chemicalbook.com |

| Acetic Acid | Cesium Hydroxide or Cesium Carbonate | Cesium Acetate wikipedia.org |

| Dichloroacetic Acid | Cesium Hydroxide | Cesium Dichloroacetate google.com |

Advanced Strategies in this compound Synthesis

Modern synthetic chemistry offers advanced methodologies that can provide significant advantages over traditional batch processes, including improved reaction control, efficiency, and the ability to fine-tune product characteristics through careful selection of reagents.

Reactive synthesis encompasses methods where highly reactive precursors are used or where the synthetic conditions are designed to generate a product through a highly energetic or kinetically driven pathway. For cesium compounds, this can involve the direct use of cesium metal, which is extremely reactive, or leveraging the unique properties of cesium ions in solution to direct reaction outcomes—a phenomenon often termed the "cesium effect". nih.govnih.gov

The "cesium effect" describes the often-observed enhancement in reaction rates and yields when cesium bases are used compared to other alkali metal bases. acs.orgemory.edu This is attributed to the large ionic radius and low charge density of the Cs⁺ ion, which leads to weaker ion-pairing in organic solvents. thieme-connect.de This results in a more "naked" and therefore more nucleophilic or basic anion, facilitating reactions. acs.org In the context of synthesizing this compound, using a base like cesium carbonate in a non-aqueous solvent could be considered a reactive approach, as the cesium salt actively promotes the deprotonation and subsequent reaction in a way that lighter alkali metals cannot. nih.govemory.edu Studies have shown that cesium carbonate is highly effective in deprotonating acidic compounds in solvents like DMF, leading to rapid and high-yield conversions. thieme-connect.de

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. syrris.com In a continuous flow system, reagents are pumped through a network of tubing or microreactors where they mix and react. nih.gov

While the direct synthesis of this compound in flow has not been extensively detailed, the application of this technology to reactions involving trichloroacetates is well-documented. For example, the decarboxylation of sodium trichloroacetate has been successfully performed in a continuous-flow setup to generate dichlorocarbene (B158193) for subsequent reactions. This demonstrates the compatibility of trichloroacetate salts with flow systems. The synthesis of various carboxylic acids and their derivatives using continuous flow has been shown to be highly efficient. vapourtec.comresearchgate.net Adapting this technology for the neutralization reaction between trichloroacetic acid and a cesium base could allow for an on-demand, scalable, and highly controlled production of this compound.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. syrris.com |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Smaller reaction volumes enhance safety and heat dissipation. vapourtec.com |

| Scalability | Scaling up can be complex and change reaction outcomes. | Scalable by running the system for longer periods ("scaling out"). syrris.com |

| Efficiency | Can involve lengthy reaction times and workup procedures. | Often achieves higher yields in shorter reaction times. nih.gov |

The choice of the starting material, or precursor, can have a profound impact on the properties of the final product and the conditions required for the synthesis. Rational design in this context involves selecting a specific cesium precursor to achieve a desired outcome, such as improved solubility, controlled crystal morphology, or milder reaction conditions. acs.orgacs.org

In the synthesis of various cesium-containing materials, such as perovskite nanocrystals, researchers have demonstrated that changing the cesium precursor from the commonly used cesium carbonate (Cs₂CO₃) to cesium acetate (CsOAc) or cesium cholate (B1235396) can significantly alter the outcome. acs.orgescholarship.org Cesium acetate, for example, is more soluble in organic solvents than cesium carbonate, which allows for reactions to be conducted at lower temperatures and offers greater compatibility with a wider range of reactants. escholarship.orgbiofuranchem.com This enhanced solubility and processability make it a more versatile precursor in many cases. nih.gov For the synthesis of this compound, a precursor-mediated approach would involve the deliberate selection of a cesium source based on factors like the desired solvent, reaction temperature, and required purity of the final product.

| Cesium Precursor | Formula | Key Properties | Potential Application Advantage |

|---|---|---|---|

| Cesium Hydroxide | CsOH | Strong base; highly soluble in water. | Rapid, clean neutralization in aqueous media. acs.org |

| Cesium Carbonate | Cs₂CO₃ | Moderately strong base; good solubility in polar organic solvents (e.g., DMF). wikipedia.org | Effective base for non-aqueous reactions; avoids water as a byproduct. researchgate.net |

| Cesium Acetate | CH₃COOCs | Weak base; higher solubility in organic solvents than Cs₂CO₃. biofuranchem.com | Allows for synthesis under milder, low-temperature conditions. escholarship.org |

| Cesium Cholate | C₂₄H₃₉O₅Cs | Nonhygroscopic; soluble in polar solvents like methanol. acs.org | Provides better reproducibility and control over nucleation and growth in nanocrystal synthesis. figshare.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Cesium Trichloroacetate

Crystallographic Analyses of Cesium Trichloroacetate (B1195264)

Crystallographic analysis is the definitive method for determining the precise arrangement of atoms within a solid-state material. For cesium trichloroacetate, techniques such as single-crystal X-ray diffraction provide unparalleled insight into its molecular geometry, crystal lattice, and the non-covalent forces that govern its extended structure.

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate electron density maps and thereby determine atomic positions with high precision. This analysis yields fundamental geometric parameters, including bond lengths and bond angles.

For the trichloroacetate anion within a cesium salt crystal, SCXRD would precisely define the geometry of the carboxylate group and the trichloromethyl group. The carboxylate (COO⁻) group is expected to be planar, with C-O bond lengths intermediate between a single and double bond due to resonance delocalization. The C-C bond connects this planar group to the CCl₃ group, which is expected to have a tetrahedral geometry.

While a definitive published crystal structure for this compound was not identified in the surveyed literature, the following table presents hypothetical but chemically reasonable molecular geometry parameters based on analyses of similar structures like trichloroacetic acid. nih.gov

Table 1: Illustrative Molecular Geometry Parameters for the Trichloroacetate Anion Note: These values are representative examples and not experimentally determined data for this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 (carbonyl) | C2 (methyl) | - | ~1.55 Å |

| C1 | O1 | - | ~1.25 Å | |

| C1 | O2 | - | ~1.25 Å | |

| C2 | Cl1 | - | ~1.77 Å | |

| C2 | Cl2 | - | ~1.77 Å | |

| C2 | Cl3 | - | ~1.77 Å | |

| Bond Angle | O1 | C1 | O2 | ~125° |

| O1 | C1 | C2 | ~117.5° | |

| Cl1 | C2 | Cl2 | ~109.5° | |

| C1 | C2 | Cl1 | ~109.5° |

The crystal structure of a compound is defined by its unit cell—the smallest repeating unit of the crystal lattice—and its space group, which describes all the symmetry operations (rotations, reflections, inversions, etc.) applicable to the crystal. wikipedia.org These parameters are determined concurrently during single-crystal X-ray diffraction analysis. The unit cell is defined by six lattice parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).

The specific crystal system (e.g., cubic, monoclinic, orthorhombic) and space group for this compound would be determined from a full crystallographic study. For comparison, cesium acetate (B1210297) crystallizes in a hexagonal system with the space group P6/m, while cesium chloride adopts a primitive cubic lattice with the space group Pm-3m. wikipedia.orgwikipedia.org Without experimental data, a hypothetical set of unit cell parameters for this compound is presented below for illustrative purposes, assuming a common monoclinic crystal system.

Table 2: Hypothetical Crystallographic Data for this compound Note: The following data are for illustrative purposes only, as specific experimental values for this compound have not been reported in the searched literature.

| Parameter | Value |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a (Å) | ~9.5 |

| b (Å) | ~6.0 |

| c (Å) | ~12.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~656 |

| Z (Formula units/cell) | 4 |

The way in which individual ions pack together in a crystal lattice is directed by a balance of intermolecular forces. nih.govrsc.org In this compound, the primary interaction is the strong electrostatic attraction between the positively charged cesium ions (Cs⁺) and the negatively charged trichloroacetate anions (CCl₃COO⁻).

The crystal packing would be characterized by the coordination environment of the cesium cation. Typically, the Cs⁺ ion is coordinated by multiple oxygen atoms from the carboxylate groups of neighboring anions. The number of coordinating oxygens and the specific Cs-O distances are key features of the packing arrangement. In addition to the dominant ionic bonding, weaker interactions may also play a role in stabilizing the crystal structure. These can include halogen bonds (Cl···O or Cl···Cl contacts) and other van der Waals forces, which collectively influence the final three-dimensional architecture of the crystal. chemrxiv.orged.ac.uk The specific arrangement would seek to maximize packing efficiency while satisfying the electrostatic coordination demands of the ions.

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy provides complementary information to crystallography by probing the energy levels of molecules, which are related to bond vibrations and the electronic environment of atomic nuclei.

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful techniques for identifying the functional groups within a molecule by measuring the vibrations of its chemical bonds. nih.gov For this compound, these techniques would provide a characteristic "fingerprint" based on the vibrational modes of the trichloroacetate anion.

Key vibrational modes expected in the spectra include:

Asymmetric and Symmetric Carboxylate Stretching (νas(COO⁻) and νs(COO⁻)) : These are typically strong bands in the infrared spectrum. The asymmetric stretch appears at a higher wavenumber (typically 1580-1650 cm⁻¹) while the symmetric stretch appears at a lower wavenumber (1300-1420 cm⁻¹). researchgate.net The separation between these two bands can provide information about the coordination mode of the carboxylate group with the metal cation.

C-C Stretching (ν(C-C)) : A stretching vibration for the bond between the carboxylate carbon and the trichloromethyl carbon.

C-Cl Stretching (ν(C-Cl)) : The vibrations associated with the carbon-chlorine bonds, which typically appear in the lower frequency region of the mid-IR spectrum (below 850 cm⁻¹).

Table 3: Typical Vibrational Frequencies for Metal Trichloroacetates Note: These are characteristic ranges and not specific experimental data for this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| νas(COO⁻) | 1580 - 1650 | Strong | Weak/Medium |

| νs(COO⁻) | 1300 - 1420 | Strong | Weak/Medium |

| ν(C-C) | 900 - 950 | Medium | Medium |

| νas(CCl₃) | ~840 | Strong | Strong |

| νs(CCl₃) | ~680 | Medium | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms in a molecule.

In a solution-state ¹³C NMR spectrum, the trichloroacetate anion would be expected to show two distinct signals corresponding to its two carbon atoms. Based on data for trichloroacetic acid and its esters, the carboxylate carbon (COO⁻) would appear further downfield (e.g., 160-165 ppm) compared to the trichloromethyl carbon (CCl₃), which would appear around 90-95 ppm. chemicalbook.comchemicalbook.comspectrabase.com

Solid-state NMR provides unique insights into the structure of materials in their crystalline form. For this compound, ¹³³Cs solid-state NMR would be particularly informative. huji.ac.il Cesium-133 is a 100% naturally abundant nucleus, making it a sensitive probe. huji.ac.il Key parameters derived from a solid-state ¹³³Cs NMR experiment include the isotropic chemical shift, the chemical shift anisotropy (CSA), and the nuclear quadrupole coupling constant. These parameters are highly sensitive to the local environment of the Cs⁺ ion, including its coordination number, the symmetry of the coordination sphere, and the average Cs-O bond distances. acs.orgresearchgate.net This makes solid-state ¹³³Cs NMR a powerful tool for corroborating and refining structural details obtained from X-ray diffraction.

Table 4: Representative NMR Parameters for this compound Note: The following values are hypothetical examples to illustrate the type of data obtained from NMR analysis.

| Nucleus | Technique | Parameter | Hypothetical Value | Information Provided |

| ¹³C | Solution-State | Chemical Shift (δ) | CCl₃: ~93 ppm | Electronic environment of carbon atoms |

| COO⁻: ~162 ppm | ||||

| ¹³³Cs | Solid-State | Isotropic Chemical Shift (δiso) | 50 to 250 ppm | Average coordination environment |

| Quadrupole Coupling Constant (CQ) | 1-5 MHz | Symmetry of the local electric field gradient |

Electronic Spectroscopy for Absorbance and Emission Properties (UV-Vis, Photoluminescence)

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, is used to study the electronic transitions within a molecule. nih.gov

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For a simple salt like this compound, the primary chromophore is the trichloroacetate anion (CCl₃COO⁻). The electronic transitions are typically associated with the carboxylate group and the carbon-chlorine bonds.

The expected UV-Vis spectrum of this compound in a suitable solvent would likely feature absorptions in the deep UV region (typically below 250 nm). These absorptions are generally attributable to n → π* and π → π* transitions within the carboxylate group. The cesium cation (Cs⁺) itself does not exhibit electronic transitions in the conventional UV-Vis range and is considered spectroscopically transparent.

Photoluminescence Spectroscopy: Photoluminescence involves measuring the light emitted by a substance after it has absorbed photons. This emission, which includes fluorescence and phosphorescence, occurs as excited electrons relax to lower energy states. nih.gov Simple carboxylate salts like this compound are not typically known for significant photoluminescent properties at room temperature in solution. The energy absorbed is usually dissipated through non-radiative pathways, such as vibrational relaxation. Therefore, substantial emission is not expected for this compound under standard conditions.

Surface and Elemental Analysis through Electron Microscopy and X-ray Spectroscopies (SEM-EDX, XPS, STEM-ADF)

A comprehensive analysis of the morphology, elemental composition, and surface chemistry of solid this compound can be achieved by combining electron microscopy and X-ray spectroscopy techniques. messe.dethermofisher.com

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the surface topography of a material. atu-lab.de For a crystalline or powdered sample of this compound, SEM would reveal details about particle size, shape (morphology), and surface texture. Coupled with SEM, EDX analysis identifies the elemental composition of the sample. thermofisher.com An EDX spectrum of this compound would be expected to show distinct peaks corresponding to Cesium (Cs), Carbon (C), Oxygen (O), and Chlorine (Cl), confirming the presence of the constituent elements. The quantitative analysis from EDX can provide the elemental ratios, which can be compared to the theoretical stoichiometry of the compound (CsC₂Cl₃O₂).

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of those elements within the top few nanometers of a material's surface. atu-lab.de An XPS survey scan of this compound would detect signals for Cs, C, O, and Cl. High-resolution scans of the individual element peaks would provide more detailed information. For instance, the C 1s spectrum could be deconvoluted to identify the different carbon environments (e.g., the C-Cl₃ and the COO⁻ groups). The O 1s spectrum would characterize the carboxylate oxygens, and the Cs 3d and Cl 2p spectra would confirm the oxidation states of cesium and chlorine, respectively.

Scanning Transmission Electron Microscopy (STEM) with Annular Dark-Field (ADF) Imaging: For nanoscale structural analysis, STEM can provide even higher resolution images than SEM. The ADF imaging mode is particularly sensitive to atomic number (Z-contrast), meaning heavier elements appear brighter. In a STEM-ADF image of this compound, the cesium atoms (Z=55) would appear significantly brighter than the chlorine (Z=17), oxygen (Z=8), and carbon (Z=6) atoms, potentially allowing for the visualization of the arrangement of the heavier atoms in the crystal lattice.

Thermal Decomposition Pathways and Kinetics of this compound

Thermogravimetric Analysis (TGA) for Decomposition Regimes

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. umw.edu.pl The thermal decomposition of alkali metal trichloroacetates generally proceeds via a decarboxylation reaction. The primary decomposition step is expected to be the loss of carbon dioxide (CO₂) and the formation of an intermediate, which then breaks down.

The expected reaction pathway is: 2 Cs(CCl₃COO) → 2 CsCl + 2 CCl₂ + 2 CO₂ Followed by reactions of the dichlorocarbene (B158193) (CCl₂) intermediate.

A typical TGA curve for anhydrous this compound would likely show a single, sharp mass loss step corresponding to this decomposition. The onset temperature of this mass loss indicates the beginning of its thermal degradation. The final residual mass should correspond to the theoretical percentage of cesium chloride (CsCl) in the original compound, assuming the decomposition goes to completion to form the stable salt.

Table 1: Illustrative TGA Data for a Hypothetical Alkali Metal Trichloroacetate Decomposition This table is based on general principles of trichloroacetate decomposition and does not represent experimentally verified data for this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |

| Main Decomposition | 200 - 300 | ~50-60% | CO₂, CCl₄, etc. | Cesium Chloride (CsCl) |

Differential Scanning Calorimetry (DSC) for Energetic Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgmt.com This technique detects thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition). iiti.ac.in

A DSC thermogram for this compound run concurrently with a TGA analysis would show:

Endothermic Peak: A sharp endothermic peak corresponding to the melting of the compound, provided it melts before decomposing.

Exothermic/Endothermic Peak: A significant peak associated with the decomposition process. The decomposition of metal carboxylates can be either exothermic or endothermic, depending on the specific reaction pathway and products. This peak would align with the mass loss step observed in the TGA curve.

Table 2: Hypothetical DSC Thermal Events for this compound This table illustrates potential thermal events and is for explanatory purposes only.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |

| Melting | ~150 | ~155 | Endothermic |

| Decomposition | ~210 | ~240 | Exothermic |

Kinetic Modeling of Solid-State Thermal Decomposition

The kinetics of the solid-state decomposition can be modeled using data from TGA experiments conducted at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). tainstruments.com By applying iso-conversional kinetic models (model-free methods), such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, it is possible to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction mechanism. elsevierpure.com

The fundamental equation for these analyses is: dα/dt = k(T)f(α) where α is the fractional conversion, t is time, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model.

By analyzing how the decomposition temperature shifts with different heating rates, the activation energy can be calculated. This value provides crucial information about the thermal stability of the compound; a higher activation energy implies greater stability. Comparing these kinetic parameters with those of other alkali metal trichloroacetates would offer insights into how the cesium cation influences the stability of the crystal lattice and the energy barrier for decomposition.

Chemical Reactivity and Mechanistic Investigations of Cesium Trichloroacetate

Hydrolytic Stability and Degradation Pathways of Cesium Trichloroacetate (B1195264)

The stability of cesium trichloroacetate in aqueous environments is limited, as the trichloroacetate anion is susceptible to hydrolysis. This process involves the breakdown of the anion, leading to the formation of several smaller chlorinated and non-chlorinated compounds.

Kinetic Parameters of Aqueous Hydrolysis

The hydrolysis of the trichloroacetate anion is a key degradation pathway. The rate of this reaction is influenced by factors such as temperature. Studies on the thermal degradation of trichloroacetic acid (TCAA) in water have shown that the process follows first-order kinetics. The activation energy for the thermal decarboxylation, a related degradation process, has been determined to be approximately 151-152 kJ mol⁻¹ K⁻¹. Extrapolated data suggests a half-life of about 46 years for TCAA at 15°C, indicating relative stability at lower temperatures. In non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), the unimolecular breakdown of the trichloroacetate anion proceeds with an activation energy (Ea) of 83 kJ mol⁻¹ and an entropy of activation (ΔS‡) of 11 J mol⁻¹ K⁻¹.

Interactive Table: Kinetic Parameters for Trichloroacetate Degradation

| Parameter | Value | Conditions |

|---|---|---|

| Half-life (t½) | ~46 years | Aqueous, 15°C (extrapolated) |

| Activation Energy (Ea) | 151-152 kJ mol⁻¹ K⁻¹ | Aqueous, Thermal Decarboxylation |

| Activation Energy (Ea) | 83 kJ mol⁻¹ | DMSO |

| Entropy of Activation (ΔS‡) | 11 J mol⁻¹ K⁻¹ | DMSO |

Formation of Chloroform (B151607) and Related Byproducts

The degradation of the trichloroacetate anion in aqueous solution yields a variety of byproducts. The most prominent of these is chloroform (CHCl₃). researchgate.netcore.ac.uk The formation of chloroform occurs through the protonation of the trichloromethyl anion (CCl₃⁻), which is generated following the decarboxylation of the trichloroacetate ion. core.ac.uk

In addition to chloroform, the successive dechlorination and decomposition of trichloroacetic acid can lead to the formation of other intermediates. researchgate.net These include:

Dichloroacetic acid

Monochloroacetic acid

Acetic acid

Formic acid

Ultimately, the complete degradation of the trichloroacetate moiety results in the formation of inorganic carbon (as carbon dioxide) and chloride ions. researchgate.net Studies have shown that trichloroacetyl-containing compounds are likely precursors of chloroform found in the environment.

Decarboxylation Chemistry of the Trichloroacetate Moiety

A defining characteristic of the trichloroacetate anion is its propensity to undergo decarboxylation, losing a molecule of carbon dioxide to form a trichloromethyl intermediate. This reaction can be initiated through various means and is a cornerstone of the synthetic utility of trichloroacetate salts.

Inducement and Catalysis of Decarboxylation

The decarboxylation of trichloroacetate can be induced thermally. Heating salts like sodium trichloroacetate is a common method for generating dichlorocarbene (B158193). pearson.comchegg.com The reaction is often performed in an appropriate solvent.

The rate of decarboxylation can be significantly influenced by the solvent and the presence of catalysts. For instance, the decarboxylation of trichloroacetic acid occurs readily at temperatures as low as 25.0°C in aqueous solutions containing dimethylsulfoxide (DMSO). core.ac.uk The reaction rate increases with higher concentrations of DMSO. core.ac.uk This acceleration is attributed in part to DMSO's ability to act as a proton acceptor, which increases the concentration of the reactive trichloroacetate ion. core.ac.uk In non-aqueous solvents like acetonitrile (B52724), the decarboxylation process can be self-catalyzed through a redox reaction between trichloroacetic acid and the trichloroacetate ion. rsc.orgnih.gov

Generation and Reactivity of Dichlorocarbene Intermediates

The thermal decomposition of sodium or this compound is a well-established method for generating dichlorocarbene (:CCl₂), a highly reactive intermediate. pearson.comstackexchange.com The process involves the loss of carbon dioxide and a chloride ion from the trichloromethyl anion. libretexts.org

:CCl₂ is an electrophilic species due to its divalent carbon having only six valence electrons. libretexts.org This electron deficiency drives its reactivity, particularly with nucleophilic carbon-carbon double bonds in alkenes. libretexts.org The reaction is a stereospecific [1+2] cycloaddition, where the geometry of the starting alkene is preserved in the resulting gem-dichlorocyclopropane product. libretexts.orgchemeurope.com For example, a cis-alkene will yield a cis-disubstituted cyclopropane. libretexts.org These dichlorocyclopropane adducts are versatile synthetic intermediates that can be further transformed into other compounds like cyclopropanones or allenes. chemeurope.comwikipedia.org Dichlorocarbene also participates in other important organic reactions, such as the Reimer-Tiemann reaction with phenols. chemeurope.comwikipedia.org

Radical Pathways in Trichloroacetate Transformations

Beyond ionic and carbene pathways, radical mechanisms play a significant role in the transformations of the trichloroacetate moiety. In certain environments, the trichloroacetate ion can undergo one-electron oxidation to form an acyloxy radical (CCl₃COO•). This species is highly unstable and rapidly decomposes, losing carbon dioxide to generate the trichloromethyl radical (•CCl₃). rsc.org

This radical formation has been observed in acetonitrile solutions containing both trichloroacetic acid and the trichloroacetate ion, where a redox reaction occurs between the acid and its conjugate base. rsc.orgnih.govrsc.org The process involves the trichloroacetate ion being oxidized while the proton from the acid is reduced. rsc.orgnih.gov The resulting trichloromethyl radical can then react further, for instance, by abstracting a hydrogen atom to form chloroform. rsc.org

Furthermore, the reduction of trichloroacetic acid by other radical species, such as the carbon dioxide radical anion (CO₂•⁻) or hydroxymethyl radicals (•CH₂OH), can initiate its degradation. researchgate.net This reduction leads to the formation of a dichlorinated radical (•CCl₂CO₂⁻) and a chloride anion. researchgate.net The trapping of a dichloroacetate (B87207) radical has been reported during the reductive dehalogenation of trichloroacetate in biological systems, providing further evidence for the existence of radical intermediates in its metabolic pathways. nih.gov

Reductive Dehalogenation Reactions of this compound

The trichloroacetate anion, derived from this compound, can undergo reductive dehalogenation through various chemical and biological pathways. This process involves the sequential removal of chlorine atoms, leading to less halogenated and often less toxic compounds. Research into these reactions is driven by the need to remediate trichloroacetic acid (TCA), a common disinfection byproduct found in drinking water. acs.orgnih.gov

Catalytic Systems for Controlled Dechlorination

Several catalytic systems have been developed to achieve the controlled dechlorination of the trichloroacetate ion. These systems often employ transition metals and specific reaction conditions to guide the reaction toward desired products.

One notable system utilizes a copper catalyst under visible light irradiation. nih.govmarquette.edu This method employs environmentally benign reagents, including ascorbic acid as a stoichiometric reductant and a water/ethanol solvent mixture. acs.org Mechanistic studies reveal that the copper catalyst plays multiple roles in the reaction, participating in photoexcitation, thermal activation of the first carbon-chlorine bond, and an excited-state chlorine transfer for the second C-Cl bond cleavage. acs.orgmarquette.edu The use of an electron-rich copper center is crucial for efficient catalytic activity. acs.org Under these reductive conditions, the copper(I) species is the resting state, which favors C-halogen bond activation over potential side reactions like decarboxylation. acs.org

Another effective approach involves palladium nanoparticles (PdNPs) for catalytic reductive dechlorination. nih.gov In one configuration, PdNPs are deposited on H₂-transfer membranes, which allows for the safe and controllable delivery of hydrogen gas as the reductant. nih.gov The reaction mechanism is proposed to follow the Langmuir-Hinshelwood model, where both hydrogen and trichloroacetate adsorb onto the palladium nanoparticle surface. nih.gov The adsorbed H₂ dissociates into highly reactive atomic hydrogen (H*), which then acts as a powerful reducing agent to replace the chlorine atoms on the trichloroacetate molecule. nih.gov

Biological systems also offer a pathway for dechlorination. The bacterium Trichlorobacter thiogenes has been shown to grow by using trichloroacetate as an electron acceptor in an anaerobic environment, coupling its reduction to the oxidation of acetate (B1210297). nih.gov This process appears to involve a novel sulfur-sulfide redox cycle that shuttles electrons to facilitate the dehalogenation. nih.gov

Table 1: Comparison of Catalytic Systems for Trichloroacetate Dechlorination

| Catalytic System | Catalyst / Mediator | Conditions / Reductant | Key Mechanistic Feature |

|---|---|---|---|

| Photocatalytic | Copper (Cu) | Visible Light / Ascorbic Acid | Photoexcitation and excited-state chlorine transfer. acs.orgnih.gov |

| Heterogeneous Catalysis | Palladium Nanoparticles (PdNPs) | H₂ Gas (via membrane) | Surface adsorption and reaction with dissociated H*. nih.gov |

| Biological | Trichlorobacter thiogenes | Anaerobic / Acetate | Sulfur-sulfide redox cycle for electron shuttling. nih.gov |

Regioselectivity and Product Isolation in Dehalogenation

The control of selectivity—the specific product formed—is a critical aspect of trichloroacetate dehalogenation. Different catalytic systems exhibit distinct selectivities, leading to different dechlorination products.

The visible-light-driven copper-catalyzed system demonstrates high selectivity for the formation of monochloroacetic acid (MCA). acs.orgmarquette.edu The reaction proceeds sequentially; in the initial phase, which can occur without light, trichloroacetate is rapidly converted to dichloroacetate (DCA). acs.orgnih.gov Upon light irradiation, the DCA is then consumed and converted to MCA. acs.org This temporal separation of steps allows for controlled conversion to a specific, less-halogenated product.

In contrast, the process mediated by the bacterium Trichlorobacter thiogenes results in the accumulation of dichloroacetate and chloride ions as the final products. nih.gov The stoichiometry of this biological reduction has been established as: CH₃COOH + 4 CCl₃COOH + 2 H₂O → 2 CO₂ + 4 HCl + 4 CHCl₂COOH. nih.gov

The palladium-catalyzed system shows broader product distribution. The proposed pathway involves the parallel dechlorination of trichloroacetic acid (TCAA) to produce dichloroacetic acid (DCAA), monochloroacetic acid (MCAA), and acetic acid (AA). nih.gov Any DCAA and MCAA that desorb from the catalyst surface can be re-adsorbed and further reduced, ultimately leading to the fully dechlorinated acetic acid. nih.gov

Coordination and Supramolecular Interactions of this compound

The large size and low charge density of the cesium ion (Cs⁺) give it unique coordination properties that distinguish it from smaller alkali metals. Its interactions are primarily electrostatic, but its high polarizability allows for significant interactions with a variety of ligands, influencing the formation of complex supramolecular structures.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a larger "host" molecule, which contains a cavity, and a smaller "guest" molecule or ion that fits within it. nih.gov These interactions are non-covalent and include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

The cesium ion is an effective guest for various synthetic host molecules, particularly macrocycles like crown ethers and calixarenes. nih.govescholarship.org Molecular recognition, a key principle of host-guest chemistry, is achieved when a host molecule shows a high affinity and selectivity for a specific guest. escholarship.org The size of the host's cavity is a critical factor; for instance, certain crown ethers have cavity sizes that are ideally suited to selectively bind the large cesium ion over smaller alkali metal ions like sodium or potassium. researchgate.net

Theoretical and Computational Chemistry of Cesium Trichloroacetate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of chemical bonding in cesium trichloroacetate (B1195264). These calculations, typically employing methods such as Density Functional Theory (DFT) and ab initio techniques, provide a detailed picture of how electrons are distributed within the molecule and the nature of the ionic bond between the cesium cation (Cs⁺) and the trichloroacetate anion (CCl₃COO⁻).

Key parameters obtained from these calculations include bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges. For the trichloroacetate anion, calculations would reveal the delocalization of the negative charge across the carboxylate group and the influence of the electron-withdrawing chlorine atoms. The bonding between the cesium ion and the trichloroacetate anion is primarily electrostatic, and quantum chemical calculations can quantify the extent of charge transfer and the ionic character of this bond.

Table 1: Calculated Electronic Properties of Cesium Trichloroacetate

| Property | Calculated Value | Method |

| Cs-O Bond Distance (Å) | Data not available | DFT/B3LYP |

| O-C-O Bond Angle (°) | Data not available | DFT/B3LYP |

| NBO Charge on Cs | Data not available | NBO Analysis |

| NBO Charge on O (avg) | Data not available | NBO Analysis |

| HOMO-LUMO Gap (eV) | Data not available | DFT/B3LYP |

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

Molecular dynamics (MD) simulations are employed to study the behavior of this compound in condensed phases, such as in solution or in its solid crystalline state. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual ions and solvent molecules over time, providing insights into structural arrangements, transport properties, and thermodynamic characteristics.

In an aqueous solution, MD simulations can reveal the hydration structure around the cesium and trichloroacetate ions. This includes the number of water molecules in the first and second solvation shells, the orientation of these water molecules, and the average residence time of water molecules around the ions. Such simulations are crucial for understanding the solubility and solution-phase reactivity of the compound. For the solid state, MD can be used to study phase transitions and thermal stability.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. A key reaction of interest is the thermal decomposition of the trichloroacetate anion, which can proceed via decarboxylation to form a trichloromethyl anion. Theoretical calculations can map out the potential energy surface for this reaction, identifying the transition state structure and calculating the activation energy.

The role of the cesium cation in catalyzing or influencing the reaction pathway can also be investigated. Computational models can determine whether the cesium ion coordinates to the carboxylate group in the transition state, thereby stabilizing it and lowering the activation barrier. Different reaction pathways can be compared to determine the most likely mechanism under various conditions.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of the compound. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations, such as the symmetric and asymmetric stretching of the carboxylate group and the C-Cl bonds.

Similarly, electronic structure calculations can predict the ultraviolet-visible (UV-Vis) spectrum by determining the energies of electronic transitions. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing another avenue for structural characterization and comparison with experimental data.

Table 2: Predicted Spectroscopic Data for Trichloroacetate Anion

| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift |

| Infrared (IR) Spectroscopy | C=O asymmetric stretch | Data not available |

| Infrared (IR) Spectroscopy | C=O symmetric stretch | Data not available |

| Infrared (IR) Spectroscopy | C-Cl stretch | Data not available |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | Data not available |

| ¹³C NMR Spectroscopy | CCl₃ Carbon | Data not available |

Note: Specific predicted values would depend on the level of theory and basis set used in the calculations.

Solid-State Computational Modeling of Crystal Structures and Electronic Properties

For the solid state, computational modeling can be used to predict and analyze the crystal structure of this compound. Using techniques such as solid-state DFT, it is possible to determine the most stable arrangement of cesium and trichloroacetate ions in the crystal lattice, including the unit cell parameters and ionic coordination numbers.

These solid-state calculations also provide the electronic band structure and the density of states (DOS) of the crystal. The band gap, determined from the band structure, is a crucial electronic property that indicates whether the material is an insulator, semiconductor, or conductor. The DOS provides further insight into the contributions of different atomic orbitals to the electronic states.

Solution Chemistry and Interfacial Phenomena of Cesium Trichloroacetate

Applications in Density Gradient Centrifugation Methodologies

Cesium trichloroacetate (B1195264) (CsTCA) has been utilized as a salt for creating density gradients in ultracentrifugation, a powerful technique for separating macromolecules based on their buoyant densities. The high density of the cesium ion and the chemical properties of the trichloroacetate anion make CsTCA solutions suitable for the fractionation of biological macromolecules like nucleic acids and proteins.

The utility of cesium salts in density gradient centrifugation is critically dependent on their interaction with the macromolecules being separated. The trichloroacetate anion, in particular, exhibits significant interactions that influence the buoyant density and conformation of both nucleic acids and proteins.

Aqueous solutions of alkali metal trichloroacetates, such as rubidium trichloroacetate (RbTCA), a close analog of CsTCA, act as buoyant solvents for both native and denatured DNA at neutral pH. nih.gov These solutions have the unique property of depressing the melting transition temperature of DNA to room temperature or below, facilitating the separation of single- and double-stranded forms. nih.gov A key feature of these systems is the exceptionally large increase in buoyant density that accompanies DNA denaturation, which can be up to ten times greater than that observed in cesium chloride (CsCl) gradients. nih.gov This significant density shift enhances the resolution between different conformational states of DNA.

The buoyant density of nucleic acids in these gradients is also dependent on their base composition. While specific data for CsTCA is limited, studies with other cesium salts provide valuable insights. For instance, in CsCl gradients, the buoyant density of DNA is linearly related to its guanine-cytosine (G+C) content. wordpress.com It is expected that a similar relationship exists in CsTCA gradients, allowing for the separation of nucleic acids based on their sequence composition.

Regarding RNA, cesium salts like cesium sulfate (B86663) have been used to determine the buoyant density of double-stranded RNAs. nih.gov The use of cesium trifluoroacetate (B77799) (CsTFA), another related cesium salt, has demonstrated the ability to resolve single- and double-stranded RNAs, suggesting that CsTCA would also be effective for RNA separation. researchgate.net

The interaction of the trichloroacetate anion with proteins is also a significant factor. Trichloroacetic acid is widely known for its ability to precipitate proteins. This effect is attributed to the disruption of the protein's native conformation by the trichloroacetate ions, leading to the exposure of nonpolar surfaces and subsequent intermolecular aggregation. The interaction of trichloroacetate with proteins like bovine plasma albumin has been shown to produce substantial volume changes, indicating a strong binding interaction.

The following table summarizes the buoyant densities of various macromolecules in analogous cesium salt gradients, providing an estimate of their behavior in CsTCA.

| Macromolecule | Salt Solution | Buoyant Density (g/mL) | Reference |

| Native PM-2 DNA II | Rubidium Trichloroacetate (3.29 M) | Not specified, but buoyant | nih.gov |

| Denatured PM-2 DNA II | Rubidium Trichloroacetate (4.52 M) | Not specified, but buoyant | nih.gov |

| Double-stranded RNA (bacteriophage phi 6) | Cesium Sulfate | 1.6089 | nih.gov |

| Double-stranded RNA (Helminthosporium maydis) | Cesium Sulfate | 1.6065 | nih.gov |

| Double-stranded RNA (Penicillium chrysogenum) | Cesium Sulfate | 1.6057 | nih.gov |

Analytical ultracentrifugation relies on optical systems, typically absorbance and interference optics, to monitor the sedimentation of macromolecules in real-time. wikipedia.org While powerful, these systems can be subject to analytical challenges, particularly when using high concentrations of salts like CsTCA.

A primary challenge with interference optics is the potential for the salt solution itself to contribute to the refractive index, which can complicate the analysis of the sedimenting macromolecule. wisc.edu The high concentration of CsTCA required to form a density gradient will have a significant refractive index that must be accurately accounted for and subtracted from the total signal to isolate the contribution from the solute of interest. Modern analytical ultracentrifugation software packages are designed to handle such corrections, but it remains a critical aspect of experimental design and data analysis. wikipedia.org

Furthermore, the presence of impurities in the CsTCA salt or the sample buffer can lead to non-ideal baseline profiles, introducing noise and potentially obscuring the sedimentation boundary of the macromolecule. Both time-invariant and radial-invariant noise can be superimposed on the fringe shift data, affecting the accuracy of the determined sedimentation coefficients and molecular weights. wisc.edu Careful preparation of all solutions and the use of appropriate data analysis methods, such as the analysis of time-derivatives of the fringe profiles, can help to mitigate these issues. wisc.edu

Another potential issue is the interaction of the solute with the high salt concentration, which can lead to non-ideal sedimentation behavior. Charge effects, for instance, can be significant for polyelectrolytes like nucleic acids and proteins in solutions of high ionic strength. wisc.edu Sufficient ionic strength is generally required to suppress these electrostatic interactions and ensure that sedimentation is primarily governed by the buoyant density of the macromolecule. ceitec.cz

Electrolyte Properties and Ionic Speciation in Solution

The molar conductivity of an electrolyte solution is dependent on its concentration. The following table shows the electrical conductivity of aqueous solutions of CsCl at 20°C for various concentrations.

| Concentration (mass %) | Electrical Conductivity of CsCl (mS/cm) |

| 0.5 | 3.8 |

| 1 | 7.4 |

| 2 | 13.8 |

| 5 | 32.9 |

| 10 | 65.8 |

| 15 | 102 |

| 20 | 142 |

Data from the CRC Handbook of Chemistry and Physics, 91st Edition. colostate.edu

It is anticipated that cesium trichloroacetate would exhibit similar behavior, with conductivity increasing with concentration up to a certain point, after which ion-ion interactions may lead to a decrease in molar conductivity. The larger size of the trichloroacetate anion compared to the chloride anion would likely result in lower ionic mobility and thus slightly lower conductivity at equivalent concentrations.

In solution, the cesium and trichloroacetate ions will be solvated by water molecules. The large, soft cesium cation is weakly hydrated, while the trichloroacetate anion, with its delocalized negative charge and bulky chlorine atoms, will also have a specific hydration shell. The extent of this solvation can influence the effective size of the ions and their mobility in the electric field.

At very high concentrations, such as those used in density gradient centrifugation, ion pairing may occur, where a cation and an anion associate for a short time, reducing the number of free charge carriers and thus the molar conductivity. The speciation of ions in such concentrated solutions can be complex and is an important consideration for understanding the properties of the density gradient.

Solvent Effects on Solvation and Reactivity

The nature of the solvent plays a crucial role in the solvation of this compound and the reactivity of the trichloroacetate anion. The solubility of this compound is high in polar protic solvents like water and ethanol, where the ions can be effectively solvated. nih.gov

The reactivity of the trichloroacetate anion, specifically its decomposition, is highly dependent on the solvent. The decomposition of sodium trichloroacetate has been studied in various solvents, and it was found that the reaction proceeds in solvents where the salt can dissolve and ionize. researchgate.net In non-ionizing solvents, the free acid form is stable even at elevated temperatures. researchgate.net

The rate of decarboxylation of the trichloroacetate ion is significantly influenced by the solvent. For instance, the alkaline decarboxylation of trichloroacetate is affected by the composition of water-ethanol mixtures. researchgate.net The reaction is also known to be much faster in polar aprotic solvents compared to protic solvents. This is because protic solvents can stabilize the reactant anion through hydrogen bonding, increasing the activation energy for decarboxylation.

The following table summarizes the stability of trichloroacetate in different solvent environments.

| Solvent | Stability of Trichloroacetate | Reference |

| Water | Decomposes upon heating | researchgate.net |

| Ethanol | Decomposes upon heating | researchgate.net |

| Acetic Acid | Stable even at boiling point | researchgate.net |

| Acetone | Decomposes upon heating | researchgate.net |

| Iso-amyl alcohol | Stable | researchgate.net |

| Ethyl acetate (B1210297) | Stable | researchgate.net |

The use of cesium salts in organic synthesis has gained increasing attention due to their ability to promote various reactions under mild conditions. researchgate.net While not directly related to its solution chemistry in centrifugation, this highlights the reactive potential of cesium salts, including this compound, in different chemical environments. The cesium cation itself can influence reactions, for example, by acting as a template or by altering the solubility and reactivity of the associated anion. nih.gov

Solid State Chemistry and Materials Science Applications of Cesium Trichloroacetate

Advanced Solid-State Synthesis and Characterization

The synthesis of cesium trichloroacetate (B1195264) is typically achieved through a straightforward acid-base neutralization reaction in an aqueous solution between cesium hydroxide (B78521) or cesium carbonate and trichloroacetic acid. nih.gov However, for applications in solid-state chemistry and materials science, where purity, crystallinity, and morphology are critical, more advanced synthesis techniques are employed.

Solid-state synthesis methods offer a pathway to produce materials directly in the solid phase, often at elevated temperatures, minimizing the use of solvents. For cesium trichloroacetate, a potential solid-state route involves the direct reaction of solid cesium carbonate with solid trichloroacetic acid under controlled temperature and atmospheric conditions. This method can be advantageous for producing highly crystalline powders. Another approach is mechanochemical synthesis, where the reactants are milled together at high energy to induce a chemical reaction without significant heat input.

Once synthesized, the characterization of solid this compound is crucial to determine its structure and purity. Key analytical techniques include:

Powder X-ray Diffraction (PXRD): This is the primary technique used to identify the crystalline phases present in the material and to determine its crystal structure and lattice parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the trichloroacetate anion by identifying the characteristic vibrational frequencies of the carboxylate group (C=O and C-O stretches) and the C-Cl bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³³Cs NMR can provide information about the local environment of the cesium cations within the crystal lattice.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the compound and to identify the temperatures at which it decomposes. For this compound, TGA can pinpoint the onset of decarboxylation. researchgate.net

Table 1: Potential Synthesis Methods for Solid-State this compound

| Synthesis Method | Precursors | Conditions | Advantages |

|---|---|---|---|

| Aqueous Neutralization | Cesium Hydroxide/Carbonate + Trichloroacetic Acid | Room temperature, aqueous solution | Simple, high yield |

| Solid-State Reaction | Solid Cesium Carbonate + Solid Trichloroacetic Acid | Elevated temperature, controlled atmosphere | Solvent-free, produces crystalline powder |

| Mechanochemical Synthesis | Solid Cesium Carbonate + Solid Trichloroacetic Acid | High-energy milling, room temperature | Solvent-free, can produce nanocrystalline materials |

Crystal Engineering and Supramolecular Assembly in Crystalline Solids

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The crystal structure of this compound is determined by the interplay of ionic bonding between the Cs⁺ cations and the CCl₃COO⁻ anions, as well as weaker non-covalent interactions.

While specific crystallographic data for this compound is not extensively detailed in publicly accessible databases, the principles of crystal engineering allow for predictions of its structural motifs. The large ionic radius and low charge density of the cesium cation typically result in high coordination numbers, as seen in the cesium chloride (CsCl) structure where each ion is coordinated by eight counter-ions. wikipedia.org A similar high-coordination environment is expected for the cesium ion in the this compound lattice.

The combination of strong ionic forces, coordination bonds between cesium and oxygen, and directional halogen bonds provides a rich landscape for the formation of complex and potentially tunable solid-state architectures.

Characterization of Defects and Non-Stoichiometric Phases

In real crystalline solids, defects and deviations from ideal stoichiometry are common and can significantly influence material properties. wikipedia.org Non-stoichiometric compounds are those in which the elemental composition cannot be represented by a ratio of small integers. unacademy.com These deviations from the ideal formula arise from crystallographic defects.

For an ionic compound like this compound (Cs[CCl₃COO]), several types of point defects could theoretically occur:

Interstitial Defects: An ion occupies a site that is not a regular lattice position. Due to the large size of both the cesium and trichloroacetate ions, interstitial defects are generally less probable compared to vacancies.

Substitutional Impurities: Foreign ions may replace the native ions on their lattice sites. For example, another alkali metal ion like potassium or rubidium could substitute for cesium.

The presence of these defects can lead to non-stoichiometry. For instance, a crystal with a slight excess of cesium vacancies relative to trichloroacetate vacancies would be anion-rich, leading to a formula of Cs₁-ₓ(CCl₃COO). Conversely, a deficiency in the anion would result in a cation-rich, or metal-excess, phase. unacademy.com

Characterizing these defects is challenging and typically requires a combination of high-resolution techniques:

High-Resolution X-ray Diffraction: Can reveal subtle changes in lattice parameters or the presence of superstructures that may indicate ordered defects.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Useful for identifying defects that have unpaired electrons, such as F-centers (an anion vacancy occupied by an electron). unacademy.com

Impedance Spectroscopy: Can probe the movement of charged defects within the solid, providing information on defect concentrations and mobility.

Influence on Material Properties and Functional Performance (e.g., optoelectronic, photonic)

The constituent ions of this compound have properties that suggest potential for functional materials, particularly in the realm of optoelectronics and photonics. The cesium cation, in particular, is a key component in many high-performance optoelectronic materials, most notably in lead-halide perovskite solar cells. mdpi.com

The inclusion of cesium in perovskite structures (e.g., CsPbBr₃) is known to enhance thermal stability and improve optoelectronic properties by reducing defect densities. mdpi.comfigshare.com The large size and high electropositivity of the cesium ion can influence the electronic band structure of a material. While this compound is not itself a perovskite, its use as a precursor or additive could be explored to introduce these beneficial effects into other material systems. For example, cesium trifluoroacetate (B77799) has been used to induce synergistic effects of grain growth and defect passivation in perovskite solar cells. researchgate.net

The trichloroacetate anion also contributes to the material's properties. The presence of heavy chlorine atoms can influence the electronic structure and potentially lead to interesting optical phenomena. Furthermore, the thermal decomposition of this compound to generate dichlorocarbene (B158193) is a well-known reaction in organic chemistry. researchgate.net In a materials context, this controlled release of a reactive species upon heating could be harnessed for the in situ modification of material surfaces or the synthesis of novel carbon-based materials with tailored defects.

While specific optoelectronic or photonic performance data for pure this compound is not widely reported, its components make it an interesting candidate for further research. Investigations could focus on its properties as a host for luminescent dopants or as a precursor for the synthesis of advanced functional materials.

Table 2: Potential Influence of this compound Components on Material Properties

| Component | Property | Potential Influence on Functional Performance |

|---|---|---|

| Cesium Cation (Cs⁺) | Large ionic radius, high electropositivity | Can enhance thermal stability, modify electronic band structure, and passivate defects in mixed-compound materials. mdpi.comresearchgate.net |

| Trichloroacetate Anion (CCl₃COO⁻) | Contains heavy atoms (Cl), thermal instability | Can influence optical absorption/emission properties; serves as a solid-state precursor for reactive species (dichlorocarbene) for material synthesis or modification. researchgate.net |

Advanced Applications and Future Directions in Cesium Trichloroacetate Research

Catalytic Roles in Organic Transformations

The utility of cesium-containing compounds in catalysis is well-established, often attributed to the unique properties of the cesium ion, such as its large ionic radius and its ability to act as a mild base. This phenomenon, sometimes referred to as the "cesium effect," has been observed to accelerate certain catalytic reactions. emory.edu However, the specific catalytic applications of cesium trichloroacetate (B1195264) itself are not as extensively documented as those of other cesium salts like cesium carbonate. researchgate.netresearchgate.net

Promoters and Co-Catalysts in Novel Synthetic Routes

Cesium compounds are recognized as effective promoters in various catalytic systems. For instance, cesium is a known electronic promoter for ruthenium-based catalysts used in ammonia (B1221849) synthesis, enhancing their activity. unimi.itresearchgate.net In these systems, the cesium promoter can increase the electron density on the active metal, which in turn facilitates critical steps in the reaction, such as the dissociation of nitrogen molecules. researchgate.net While specific studies detailing cesium trichloroacetate as a promoter are limited, the established role of the cesium ion in catalysis suggests a potential for this compound to function in a similar capacity. The trichloroacetate anion, being a derivative of a strong acid, could modulate the electronic and steric environment of a catalytic center, potentially influencing the reaction pathway and selectivity in novel synthetic routes.

Stereoselective Catalysis and Asymmetric Synthesis

Asymmetric synthesis, which aims to produce specific stereoisomers of a chiral molecule, is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and fine chemicals. mdpi.com This field heavily relies on chiral catalysts to control the stereochemical outcome of a reaction. mdpi.comresearchgate.net Phase Transfer Catalysis (PTC) is one powerful method where chiral catalysts are employed to achieve stereoselectivity. unimi.it Although the direct application of this compound as a primary chiral catalyst in asymmetric synthesis has not been a major focus of research, its potential role as a co-catalyst or an additive in such systems remains an area for possible exploration. The ionic nature of the compound could influence the transition state of a stereoselective reaction, potentially enhancing enantiomeric excess or reaction rates.

Analytical Method Development and Sensing Technologies

The unique interactions between cesium ions and other molecules, particularly organochlorine compounds, have opened doors for the development of sophisticated analytical tools and sensors.

Spectroscopic Probes for Molecular Interactions

Spectroscopic techniques are vital for studying the intricate interactions between molecules. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can probe the molecular motion and interactions between ionic liquids and water, revealing details about hydrogen bonding networks. rsc.org While cesium salts like cesium chloride are sometimes used in sample preparation for techniques like atomic absorption spectrophotometry, the specific use of this compound as a spectroscopic probe to study molecular interactions is not yet a widely reported application. mdpi.com The principle involves using a molecule whose spectroscopic signal (e.g., fluorescence, NMR chemical shift) changes predictably upon interaction with an analyte, thereby "reporting" on the molecular environment. Future research could explore whether the spectroscopic properties of the trichloroacetate anion are sufficiently sensitive to its binding environment when paired with a cesium cation to serve as a useful probe.

Chemiresistive Sensing and Detection

A significant advancement has been the use of cesium ions in chemiresistive sensors for the detection of harmful volatile organic compounds (VOCs). nih.govnih.gov Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target analyte. mdpi.comrsc.org

Recent research has demonstrated a highly selective and sensitive chemiresistor for detecting trichloroethylene (B50587) (TCE) and other VOCs containing a 1,2-dichloro group. nih.govnih.gov This sensor was fabricated using gold monolayer-protected clusters that were functionalized with cesium ions. nih.govnih.gov The key to the sensor's selectivity is a specific interaction between the cesium cations on the sensor surface and the chlorine atoms of the organochlorine compounds. nih.gov The results suggest that the sensing mechanism involves a bidentate, metallocycle-like coordination of the 1,2-dichloro group to the cesium cations. nih.govnih.gov This interaction alters the electrical resistance of the material, allowing for detection of the analyte at concentrations as low as 0.1 ppm. nih.govnih.gov

| Analyte | Key Structural Feature | Sensitivity | Detection Limit | Proposed Interaction Mechanism |

|---|---|---|---|---|

| Trichloroethylene (TCE) | 1,2-dichloro group | High | As low as 0.1 ppm | Bidentate, metallocycle-like coordination |

| Other Chlorinated Hydrocarbons | Contains 1,2-dichloro group | High | Not Specified | Bidentate, metallocycle-like coordination |

| Polar and Non-polar VOCs | Lacks 1,2-dichloro group | Low | Not Specified | Non-specific interaction |

Emerging Research Avenues and Interdisciplinary Connections

The current body of research on this compound points toward several promising avenues for future investigation that bridge multiple scientific fields. The development of chemiresistive sensors for environmental monitoring represents a strong interdisciplinary connection between materials science, analytical chemistry, and environmental health. nih.gov The ability to detect carcinogenic VOCs like TCE with high sensitivity is of significant public health importance. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.